Lrrk2-IN-2
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Overview
Description
Lrrk2-IN-2 is a small molecule inhibitor specifically designed to target leucine-rich repeat kinase 2 (LRRK2), a protein kinase involved in various cellular processes. LRRK2 has been implicated in several diseases, most notably Parkinson’s disease, making it a significant target for therapeutic intervention . This compound is one of the many inhibitors developed to study and potentially treat conditions associated with LRRK2 dysfunction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lrrk2-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. . Each step requires precise control of temperature, pH, and solvent conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process while ensuring consistency and quality. This includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing advanced purification techniques such as chromatography and crystallization . Automation and continuous flow chemistry may also be utilized to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Lrrk2-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under controlled temperature and pressure.
Substitution: Halogenated compounds, nucleophiles, and electrophiles in solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Lrrk2-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Lrrk2-IN-2 exerts its effects by binding to the kinase domain of LRRK2, thereby inhibiting its enzymatic activity. This inhibition prevents the phosphorylation of downstream substrates, such as Rab proteins, which are involved in various cellular processes . The binding of this compound to LRRK2 induces conformational changes that stabilize the inactive form of the kinase, reducing its activity and subsequent cellular effects .
Comparison with Similar Compounds
Lrrk2-IN-2 is compared with other LRRK2 inhibitors, such as Lrrk2-IN-1, GNE-7915, and DNL201. These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties . This compound is unique in its specific binding affinity and inhibitory profile, making it a valuable tool for studying LRRK2-related pathways and developing new therapeutic strategies .
List of Similar Compounds
- Lrrk2-IN-1
- GNE-7915
- DNL201
- Rebastinib
- Ponatinib
- GZD-824
Biological Activity
Lrrk2-IN-2 is a selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease (PD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and implications for therapeutic applications in neurodegenerative diseases.
Overview of LRRK2
LRRK2 is a multifunctional protein involved in various cellular processes, including cytoskeletal dynamics, vesicle trafficking, and autophagy. Mutations in the LRRK2 gene are among the most common genetic causes of familial and sporadic PD. The protein's kinase activity, particularly when augmented by mutations such as G2019S, has been linked to neurodegenerative processes through mechanisms like hyperphosphorylation of downstream signaling pathways, including MAPK and SNCA (α-synuclein) transcription regulation .
This compound functions by specifically inhibiting the kinase activity of LRRK2. This inhibition is crucial because elevated LRRK2 activity contributes to neuronal death and neuroinflammation associated with PD. The compound has been shown to effectively reduce LRRK2-mediated phosphorylation events in vitro and in vivo, leading to decreased neurodegeneration markers in animal models .
Key Findings:
- Kinase Inhibition : this compound significantly inhibits LRRK2 kinase activity by more than 80% at effective doses without causing adverse effects on other organs .
- Neuroprotective Effects : In models expressing mutant LRRK2, treatment with this compound has demonstrated neuroprotective effects by reducing inflammation and preventing dopaminergic neuron loss .
- Cellular Pathway Modulation : The compound alters various cellular pathways, including those related to lysosomal function and microtubule dynamics, highlighting its potential role in restoring normal cellular homeostasis disrupted by LRRK2 mutations .
Case Studies and Research Findings
Several studies have investigated the effects of this compound on different models of PD:
- Rodent Models : In studies using genetically modified mice expressing G2019S-LRRK2, administration of this compound led to improved motor functions and reduced signs of neuroinflammation compared to untreated controls. Histological analysis revealed decreased microglial activation and lower levels of phosphorylated α-synuclein .
- Non-Human Primate Studies : Research involving monkeys indicated that while high doses of this compound could induce lung pathology, lower doses effectively inhibited kinase activity without significant side effects. This suggests a therapeutic window where the drug can exert beneficial effects while minimizing risks .
- Clinical Implications : The findings from these studies suggest that selective inhibition of LRRK2 with compounds like this compound could provide a viable therapeutic strategy for managing PD symptoms and potentially slowing disease progression .
Table 1: Biological Activity Summary of this compound
Study Type | Model | Key Findings |
---|---|---|
In Vitro | Neuronal Cell Lines | >80% inhibition of LRRK2 kinase activity |
In Vivo | G2019S-LRRK2 Mice | Improved motor function; reduced neuroinflammation |
Non-Human Primates | Monkey Models | Low doses safe; high doses induce lung pathology |
Table 2: Clinical Implications
Clinical Aspect | Observation |
---|---|
Motor Function | Improvement noted in treated groups |
Neuroinflammation | Significant reduction in microglial activation |
Safety Profile | Low doses effective without adverse effects |
Properties
Molecular Formula |
C23H23Cl2F3N6O2 |
---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
(3R,4R)-4-[(3S,4S)-4-[6-chloro-2-[[5-chloro-1-[(1S)-2,2-difluorocyclopropyl]pyrazol-4-yl]amino]quinazolin-7-yl]-3-fluoropiperidin-1-yl]oxolan-3-ol |
InChI |
InChI=1S/C23H23Cl2F3N6O2/c24-14-3-11-6-29-22(32-17-7-30-34(21(17)25)20-5-23(20,27)28)31-16(11)4-13(14)12-1-2-33(8-15(12)26)18-9-36-10-19(18)35/h3-4,6-7,12,15,18-20,35H,1-2,5,8-10H2,(H,29,31,32)/t12-,15+,18+,19-,20-/m0/s1 |
InChI Key |
JCYBYWFFRFKLHB-DAIRXDTASA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=C(C=C3C=NC(=NC3=C2)NC4=C(N(N=C4)[C@H]5CC5(F)F)Cl)Cl)F)[C@@H]6COC[C@@H]6O |
Canonical SMILES |
C1CN(CC(C1C2=C(C=C3C=NC(=NC3=C2)NC4=C(N(N=C4)C5CC5(F)F)Cl)Cl)F)C6COCC6O |
Origin of Product |
United States |
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